molecular formula C21H32N2O B3338233 Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- CAS No. 86781-54-6

Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-

Cat. No.: B3338233
CAS No.: 86781-54-6
M. Wt: 328.5 g/mol
InChI Key: ILPPBFOUTAKNQE-UHFFFAOYSA-N
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Description

Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)- is an organic compound belonging to the class of ureas It is characterized by the presence of two cyclohexyl groups and a 2,4-dimethylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)- can be achieved through the reaction of cyclohexylamine with 2,4-dimethylphenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds as follows:

Cyclohexylamine+2,4-dimethylphenyl isocyanateUrea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)-\text{Cyclohexylamine} + \text{2,4-dimethylphenyl isocyanate} \rightarrow \text{Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-} Cyclohexylamine+2,4-dimethylphenyl isocyanate→Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)-

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like THF or DCM.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Urea, N,N-dicyclohexyl-N’-(2,4-dimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    Urea, N,N-dicyclohexyl-: This compound is similar in structure but lacks the 2,4-dimethylphen

Properties

IUPAC Name

1,1-dicyclohexyl-3-(2,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-16-13-14-20(17(2)15-16)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-15,18-19H,3-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPBFOUTAKNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403114
Record name Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86781-54-6
Record name Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DICYCLOHEXYL-3-(2,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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